Superior Anti-E. coli Activity of the Para-Chloro Isomer (3f) vs. Ortho- and Meta-Chloro Isomers (3d, 3e)
The para-chloro derivative 3f exhibits a minimum inhibitory concentration (MIC) of 7.81 µg/mL against Escherichia coli 111, significantly outperforming the ortho-chloro (3d, 31.25 µg/mL) and meta-chloro (3e, 31.25 µg/mL) isomers in the same microdilution assay [1]. This 4-fold greater potency is not shared by the bromo series, where 3ı (p-Br) shows a higher MIC of 15.62 µg/mL, underscoring the synergistic effect of chlorine at the para position [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) against Escherichia coli 111 |
|---|---|
| Target Compound Data | 3f (p-Cl): MIC = 7.81 µg/mL |
| Comparator Or Baseline | 3d (o-Cl): 31.25 µg/mL; 3e (m-Cl): 31.25 µg/mL; 3ı (p-Br): 15.62 µg/mL; Positive control Ceftriaxone (CEF): 15.62 µg/mL; Ampicillin (AMP): 15.62 µg/mL |
| Quantified Difference | 4-fold lower MIC than 3d and 3e; 2-fold lower MIC than 3ı; 2-fold lower MIC than CEF and AMP |
| Conditions | Serial microdilution in Mueller–Hinton Broth; 24 h incubation at 36°C |
Why This Matters
For procurement targeting Gram-negative screening programs, the para-chloro isomer (3f) provides a demonstrably lower MIC against E. coli than its ortho and meta counterparts, enabling more sensitive detection of antibacterial activity at lower compound concentrations.
- [1] Ceylan, M., Gürdere, M.B., Karaman, İ., Gezegen, H. The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)propan-1-one derivatives. Med Chem Res 20, 109–115 (2011). DOI: 10.1007/s00044-009-9279-4 View Source
